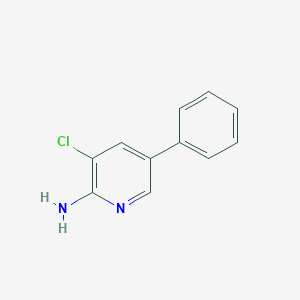

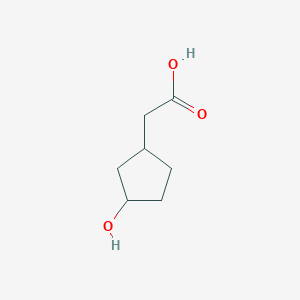

![molecular formula C8H7F3N2O2S B3319445 3-(三氟甲基)-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 112107-46-7](/img/structure/B3319445.png)

3-(三氟甲基)-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

描述

This compound is a derivative of 1,2,4-benzothiadiazine 1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported . In 2010, Francotte et al. reported a synthesis of these compounds and tested them as positive allosteric modulators of the AMPA receptors . Another method involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .科学研究应用

免疫调节和心脏保护作用

相关的化合物取代的 1,3,4-噻二嗪已对其免疫调节作用进行了探索,特别是在应激反应和心肌梗死的背景下。这些化合物通过下调促炎细胞因子和上调抗炎细胞因子显示出作为治疗剂的潜力,表明它们可能通过应激反应机制限制外周炎性/缺血性损伤并调节大脑中的促炎细胞因子信号通路 (Sarapultsev 等,2018).

光电应用

苯并[1,2-c;4,5-c′]双[1,2,5]噻二唑基材料领域的有机光电活动综述揭示了这些化合物在合成途径和计算研究中的潜力。重点介绍了它们的开壳双自由基性质和在光电器件中的应用,强调了这些材料的未来研究方向 (Tam & Wu, 2015).

合成和药物设计意义

苯并噻嗪及其衍生物的合成、结构和生物活性得到了彻底的综述,强调了它们在治疗各种疾病的药物发现中的作用。该综述提供了对合成策略和苯并噻嗪在药学化学中的重要性的见解,突出了它们作为癌症、血管舒张剂、糖尿病、高血压、真菌感染和微生物感染治疗的候选药物的潜力 (Mir、Dar 和 Dar,2020).

未来方向

作用机制

Target of Action

The primary targets of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are AMPA and kainate receptors . These receptors are types of ionotropic glutamate receptors that play crucial roles in the central nervous system. They are involved in fast synaptic transmission and are implicated in many neurological functions and disorders .

Mode of Action

This compound acts as a positive allosteric modulator of AMPA and kainate receptors . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on AMPA receptors .

Biochemical Pathways

The activation of AMPA and kainate receptors by this compound affects the glutamatergic neurotransmission pathway . This can lead to increased synaptic transmission and plasticity, which are essential for learning and memory processes. The compound’s effect on these receptors can also influence other downstream cellular processes and pathways .

Result of Action

The activation of AMPA and kainate receptors by this compound can lead to enhanced synaptic transmission and plasticity . This can result in improved cognitive performance, as observed in mice . The compound was also found to be selective, showing more than 21-fold selectivity over PI3Kγ .

生化分析

Biochemical Properties

The biochemical properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been reported that certain benzothiadiazine dioxide derivatives can act as KATP channel activators, influencing the function of enzymes and proteins involved in insulin release from pancreatic B cells .

Cellular Effects

The effects of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on cellular processes are diverse. For example, some benzothiadiazine dioxide derivatives have been found to exhibit antifungal activities, indicating that they may influence cell signaling pathways and gene expression in various types of cells .

Molecular Mechanism

The molecular mechanism of action of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves interactions with biomolecules at the molecular level. For instance, certain derivatives of this compound have been found to inhibit the PI3Kδ pathway, suggesting that they may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

属性

IUPAC Name |

3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCAEVBBPQSNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3319377.png)

![methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3319390.png)

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)

![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3319434.png)